REACTION_SMILES
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[BrH:1].[BrH:2].[ClH:27].[Na+:26].[O-:14][N:15]=[O:16].[OH-:25].[P:17]([P:18]([OH:19])([OH:20])=[O:21])([OH:22])([OH:23])=[O:24].[s:3]1[c:4]([NH2:13])[n:5][c:6]2[c:7]1[CH2:8][CH:9]([NH2:12])[CH2:10][CH2:11]2>>[s:3]1[cH:4][n:5][c:6]2[c:7]1[CH2:8][CH:9]([NH2:12])[CH2:10][CH2:11]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=N[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)P(=O)(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc2c(s1)CC(N)CC2
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Name
|
|
Type
|
product
|
Smiles
|
NC1CCc2ncsc2C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |